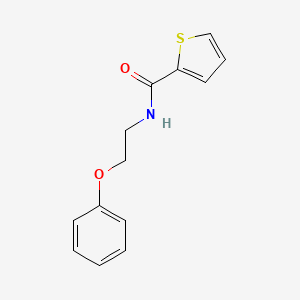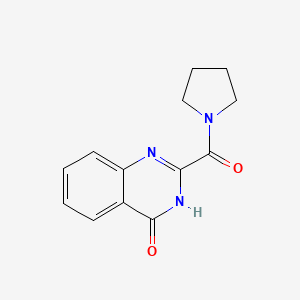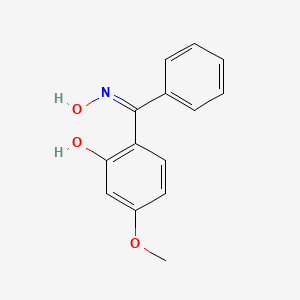
ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate, also known as EBPC, is a synthetic compound that belongs to the class of piperidinecarboxylate derivatives. EBPC has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
作用机制
The exact mechanism of action of ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate is not fully understood. However, it is believed to act through the modulation of neurotransmitter systems in the brain, including the cholinergic and glutamatergic systems. ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, leading to increased levels of acetylcholine in the brain. This, in turn, can enhance cognitive function and memory. ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has also been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects
ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. In animal models, it has been shown to exhibit anti-inflammatory and analgesic activities by reducing the levels of pro-inflammatory cytokines and inhibiting the activity of cyclooxygenase enzymes. ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has also been shown to possess anticonvulsant activity by modulating the activity of GABA receptors in the brain. Additionally, ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has been shown to have a neuroprotective effect by reducing oxidative stress and preventing neuronal damage.
实验室实验的优点和局限性
Ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized in large quantities with high purity. Moreover, it exhibits potent biological activity at relatively low concentrations, making it a useful tool for studying the mechanisms of action of various drugs and neurotransmitter systems. However, ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate also has some limitations. Its mechanism of action is not fully understood, and its effects may vary depending on the animal model and experimental conditions used.
未来方向
There are several future directions for the study of ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate. One area of interest is the development of novel derivatives of ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate with improved pharmacological properties. Another area of interest is the investigation of the potential use of ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Finally, the development of new methods for the synthesis of ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate and its derivatives may also be an area of future research.
Conclusion
In conclusion, ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate is a synthetic compound with significant potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate and its derivatives for use in various applications.
合成方法
The synthesis of ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate involves the reaction of 4-pyridinemethanol, benzyl bromide, and ethyl 4-piperidinecarboxylate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of ethyl acetate and hydrochloric acid. The purity of the final product can be improved by recrystallization from a suitable solvent.
科学研究应用
Ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess significant anti-inflammatory, analgesic, and anticonvulsant activities in animal models. Moreover, ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has been shown to exhibit potent inhibitory activity against acetylcholinesterase, an enzyme that is involved in the pathogenesis of Alzheimer's disease. ethyl 4-benzyl-1-(4-pyridinylmethyl)-4-piperidinecarboxylate has also been investigated for its potential use as a building block in the synthesis of novel materials with unique properties.
属性
IUPAC Name |
ethyl 4-benzyl-1-(pyridin-4-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-2-25-20(24)21(16-18-6-4-3-5-7-18)10-14-23(15-11-21)17-19-8-12-22-13-9-19/h3-9,12-13H,2,10-11,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBOXALCYFPJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=NC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2-phenoxybutanoyl)-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6113682.png)
![ethyl 4-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoate](/img/structure/B6113689.png)
![7-(cyclobutylmethyl)-2-[3-(4-methoxyphenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6113691.png)


![4-(3-{[3-(hydroxymethyl)-3-isobutyl-1-piperidinyl]carbonyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6113709.png)
![N-(2-{[2-(methylthio)-3-pyridinyl]carbonyl}-1,2,3,4-tetrahydro-7-isoquinolinyl)tetrahydro-2-furancarboxamide](/img/structure/B6113713.png)

![2-[1-(4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzoyl)-2-piperidinyl]ethanol](/img/structure/B6113732.png)
![N-benzyl-2-[(3-methoxyphenyl)amino]nicotinamide](/img/structure/B6113746.png)
![3-amino-6-ethyl-N-[2-(trifluoromethoxy)phenyl]-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B6113747.png)
![8-bromo-N-(sec-butyl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6113753.png)
![N-{4-[({7-chloro-2-[3,5-dichloro-4-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)phenyl]-1H-benzimidazol-6-yl}amino)carbonyl]phenyl}-2-nitrobenzamide](/img/structure/B6113765.png)
![N-[3-(dimethylamino)propyl]-2-methylbenzamide](/img/structure/B6113768.png)